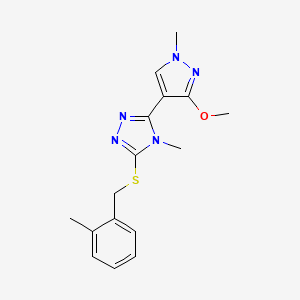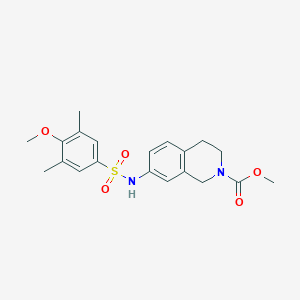![molecular formula C27H27N3O2S B2527964 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide CAS No. 392321-39-0](/img/structure/B2527964.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is a derivative of N-benzylbenzamide that includes an adamantyl moiety. This structural feature is significant as it has been found to enhance the depigmenting power of benzamide derivatives, which are known for their tyrosinase inhibitory activity. Tyrosinase is an enzyme crucial in the melanin synthesis pathway, and its inhibition can lead to depigmentation effects, which are often sought in cosmetic and medical treatments for hyperpigmentation disorders .
Synthesis Analysis
The synthesis of related adamantyl N-benzylbenzamide derivatives has been reported, although the specific synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is not detailed in the provided papers. However, the general approach to synthesizing such compounds involves the introduction of the adamantyl group to the benzamide structure, which is likely to involve standard organic synthesis techniques such as amide bond formation, amidation, and possibly the use of protecting groups for the hydroxyl functionalities .
Molecular Structure Analysis
The molecular structure of adamantyl N-benzylbenzamides has been studied using 3D-QSAR modeling, including CoMFA and CoMSIA. These studies have revealed that the steric contributions of the adamantyl moiety and the electrostatic contributions of the hydroxyl group at the 3-position are crucial for the activity of these compounds. The molecular modeling helps in understanding the interactions between the ligands and tyrosinase, which is essential for designing more potent inhibitors .
Chemical Reactions Analysis
While the specific chemical reactions involving N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide are not described in the provided papers, the general reactivity of such compounds can be inferred. The benzamide moiety can participate in various chemical reactions, including nucleophilic acyl substitution, due to the presence of the carbonyl group. The adamantyl group is known for its stability and may not be very reactive under normal conditions, but it can influence the reactivity of the entire molecule by affecting its overall conformation and electronic distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl N-benzylbenzamides are influenced by the lipophilic character of the adamantyl group. This group can increase the overall hydrophobicity of the molecule, which may affect its solubility, permeability, and interaction with biological membranes. The presence of the hydroxyl group and the benzamide linkage also contributes to the molecule's ability to form hydrogen bonds, which can be important for its biological activity and interaction with enzymes like tyrosinase .
Applications De Recherche Scientifique
Benzothiazoles and Thiadiazoles in Medicinal Chemistry
Benzothiazoles and thiadiazoles are versatile heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry. These compounds have shown antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others. The structural simplicity and synthetic accessibility of benzothiazoles and thiadiazoles have been attractive for designing and developing new chemotherapeutics as potential treatments for various diseases (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015; Ahmed, K. et al., 2012).
Adamantane-Based Compounds in Neurodegenerative Diseases
Adamantane-based scaffolds, such as in amantadine and memantine, have been used in the treatment of neurodegenerative diseases including dementia, Alzheimer's, and Parkinson's diseases. The pharmacological potential of adamantane derivatives has been highlighted, with certain derivatives showing promise against these diseases, suggesting a broad scope for future drug design and development in this area (Dembitsky, V., Gloriozova, T., & Poroikov, V., 2020).
Structural Activity Relationship of Benzothiazole Derivatives
The benzothiazole scaffold is noted for its diverse pharmacological activities, attributed to structural modifications, especially at the C-2 carbon atom and C-6 positions. These modifications have resulted in compounds with anti-viral, anti-microbial, anti-inflammatory, and anti-cancer activities, demonstrating the significance of the benzothiazole ring in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).
Mécanisme D'action
Target of action
The compound contains an adamantane moiety, which is a type of polycyclic compound that is often used in drug design due to its unique chemical properties . Adamantane derivatives have been found to interact with a variety of biological targets, including viral proteins, receptors, and enzymes .
Mode of action
The specific mode of action would depend on the target that the compound interacts with. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s target. Adamantane derivatives have been found to affect a variety of pathways, including viral replication pathways and various signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the route of administration .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a disease-related pathway, the result might be a reduction in disease symptoms .
Action environment
The action of a compound can be influenced by various environmental factors, including the pH of the environment, the presence of other molecules, and the temperature .
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-30(24(32)22-9-7-21(8-10-22)23(31)20-5-3-2-4-6-20)26-29-28-25(33-26)27-14-17-11-18(15-27)13-19(12-17)16-27/h2-10,17-19H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWJDWUMJZVPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

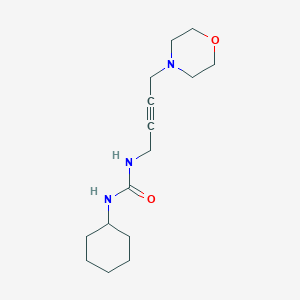

![4-[4-Bromo-2-(methylethyl)phenoxy]butanoic acid](/img/structure/B2527887.png)
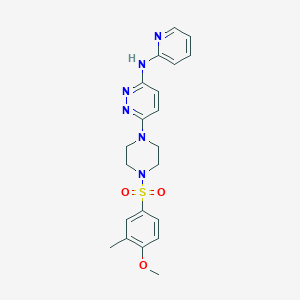

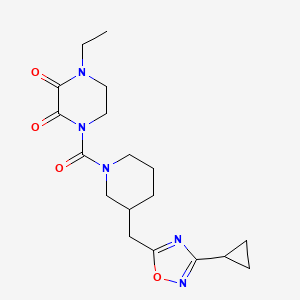
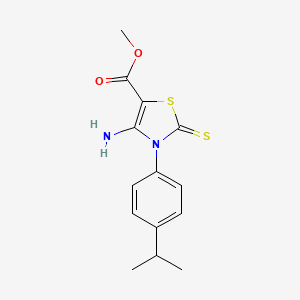

![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2527896.png)
![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)
![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)
![4-chloro-1-ethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2527901.png)
